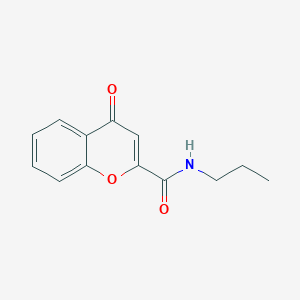![molecular formula C23H21N3O2 B7358248 2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one](/img/structure/B7358248.png)
2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one, also known as PD153035, is a synthetic organic compound that belongs to the quinazoline family. It was first synthesized in 1994 and is commonly used in scientific research for its ability to inhibit the activity of epidermal growth factor receptor (EGFR).
作用機序
2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one exerts its inhibitory effect on EGFR by binding to the ATP-binding site of the receptor, thereby preventing the activation of downstream signaling pathways. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-tumor activity in preclinical studies. It has also been found to enhance the efficacy of other anti-cancer agents, such as chemotherapy and radiation therapy. In addition, this compound has been shown to inhibit the growth and migration of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
実験室実験の利点と制限
One of the main advantages of 2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one is its specificity for EGFR, which makes it a valuable tool for studying the role of this receptor in cancer biology. However, this compound has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life in vivo.
将来の方向性
There are several potential future directions for research involving 2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another potential direction is the investigation of the role of EGFR in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, this compound may have potential applications in combination therapy for cancer, either with other targeted agents or with conventional chemotherapy and radiation therapy.
合成法
The synthesis of 2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one involves a multi-step process that begins with the reaction of 2-aminobenzonitrile with 2-(2-bromoethyl)phenol to form 2-(2-(2-hydroxyethylamino)ethyl)benzonitrile. This intermediate is then reacted with 1-phenyl-2-(phenylmethoxy)ethanone to form the final product, this compound.
科学的研究の応用
2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one is widely used in scientific research as a selective inhibitor of EGFR. EGFR is a transmembrane receptor that plays a critical role in cell growth, proliferation, and differentiation. Aberrant activation of EGFR has been implicated in the development and progression of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
特性
IUPAC Name |
2-[(1-phenyl-2-phenylmethoxyethyl)amino]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-22-19-13-7-8-14-20(19)24-23(26-22)25-21(18-11-5-2-6-12-18)16-28-15-17-9-3-1-4-10-17/h1-14,21H,15-16H2,(H2,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOOBUSPSWNVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C2=CC=CC=C2)NC3=NC4=CC=CC=C4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-tert-butyl-6-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358169.png)
![N-[1-(4-chlorophenyl)-4-methylpentyl]-5-oxo-1,4-dihydro-1,2,4-triazole-3-carboxamide](/img/structure/B7358176.png)
![6-[[3-Fluoro-4-(2-methylimidazol-1-yl)phenyl]methylamino]-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358199.png)
![1-phenyl-6-[1-(1,3,5-trimethylpyrazol-4-yl)propylamino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358219.png)
![6-[(2-methyl-1,2,4-triazol-3-yl)methylamino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358222.png)
![2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]-N-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]acetamide](/img/structure/B7358228.png)

![6-(Cyclopropylmethylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358239.png)
![6-[[2-hydroxy-2-(2-methylphenyl)ethyl]amino]-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358246.png)
![6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358247.png)
![2-[4-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7358251.png)
![1-tert-butyl-6-[(1-methyl-2-oxopyrrolidin-3-yl)amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358253.png)
![6-(3-Pyrazol-1-ylpropylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358261.png)
![1-(3-fluoro-4-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358269.png)